(3-Amino-4-chlorophenyl)(azepan-1-yl)methanone

Description

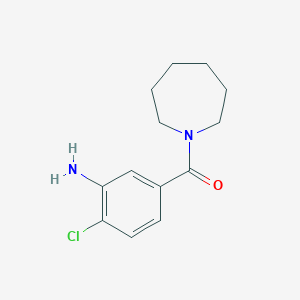

(3-Amino-4-chlorophenyl)(azepan-1-yl)methanone is a substituted methanone derivative characterized by a 3-amino-4-chlorophenyl group attached to an azepan-1-yl (7-membered cyclic amine) moiety via a ketone bridge. This structure combines aromatic and aliphatic features, with the electron-withdrawing chlorine and electron-donating amino group influencing its electronic properties.

The compound’s molecular formula is C₁₃H₁₅ClN₂O, with a molecular weight of 250.73 g/mol (inferred from the fluorinated analog in ). Its stability and crystallinity may be influenced by hydrogen bonding, as seen in related methanone derivatives that decompose at temperatures exceeding 247°C .

Properties

IUPAC Name |

(3-amino-4-chlorophenyl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNAXBGOHAJYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-chlorophenyl)(azepan-1-yl)methanone typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-chlorophenyl)(azepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(3-Amino-4-chlorophenyl)(azepan-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)(azepan-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The amino and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

| Compound Name | Substituent Modifications | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|

| (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone | Chlorine → Fluorine | 236.29 | Higher electronegativity; potential enhanced bioavailability | |

| (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone | Azepan → 3,4-Dimethoxyphenyl | 331.79 | Increased hydrophobicity; discontinued due to stability/viability concerns | |

| (3-Amino-4-chlorophenyl)(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)methanone | Azepan → Piperazine-quinazoline hybrid | ~580 (estimated) | Glioblastoma growth inhibition; enhanced π-π stacking for target binding | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Azepan → 4-Hydroxyphenyl; Indole substitution | 358.81 | Anti-inflammatory/antifungal activity; ergosterol biosynthesis inhibition |

Stability and Thermal Behavior

- Hydrogen Bonding and Decomposition: The target compound’s stability may resemble di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C), which rely on extensive intermolecular hydrogen bonds . The azepan group’s flexibility could reduce crystallinity compared to rigid heterocycles.

- Fluorinated Analog : The fluorinated variant () may exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation, though its lower molecular weight (236.29 vs. 250.73 g/mol) might reduce binding affinity .

Pharmacological and ADMET Profiles

- Piperazine-Quinazoline Hybrid (Compound 6d) : Demonstrates efficacy in glioblastoma cell growth inhibition, attributed to the quinazoline moiety’s kinase-targeting capability. The piperazine linker enhances solubility compared to azepan .

- Indole-Hydroxyphenyl Derivative () : Exhibits oral bioavailability (log P ~5) and high Caco-2 permeability (>5 × 10⁻⁶ cm/s), suggesting favorable absorption. The target compound’s azepan group may improve blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

(3-Amino-4-chlorophenyl)(azepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an azepane ring, a chlorophenyl group, and an amino group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and therapeutic implications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

- Antimycobacterial Activity : A study highlighted that modifications to similar azepane derivatives improved their antimycobacterial activity. This suggests that structural variations can significantly influence biological efficacy .

- Cholinesterase Inhibition : Research on benzophenone derivatives indicated that compounds with similar structural features exhibited cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Comparative Analysis : A comparative study on azepane derivatives revealed that those with halogen substituents showed enhanced bioactivity, emphasizing the importance of substituent positioning in drug design.

Therapeutic Implications

The promising biological activities of this compound suggest potential therapeutic applications in areas such as:

- Antimicrobial Therapy : Given its effectiveness against bacterial strains, further development could lead to new antimicrobial agents.

- Neuropharmacology : Its interaction with cholinergic systems may provide insights for neuroprotective strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.